molecular formula C20H14O4 B1677637 Phenolphthalein CAS No. 77-09-8

Phenolphthalein

Cat. No.: B1677637
CAS No.: 77-09-8
M. Wt: 318.3 g/mol
InChI Key: KJFMBFZCATUALV-UHFFFAOYSA-N
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Description

Phenolphthalein is an organic compound with the chemical formula C20H14O4 . It belongs to the phthalein family and is widely used as an acid-base indicator. This compound is colorless in acidic solutions and turns pink to deep red in basic solutions, making it a valuable tool in titration experiments . It was discovered in 1871 by the German chemist Adolf von Baeyer .

Biochemical Analysis

Biochemical Properties

Phenolphthalein plays a significant role in biochemical reactions, particularly as a pH indicator. It interacts with hydrogen ions (H⁺) in solution, undergoing a structural change that results in a color change. This interaction is crucial in acid-base titrations, where this compound helps determine the endpoint of the reaction. Additionally, this compound can interact with proteins and enzymes that are sensitive to pH changes, affecting their activity and stability .

Cellular Effects

This compound influences various cellular processes, primarily through its impact on pH levels. By altering the pH of the cellular environment, this compound can affect cell signaling pathways, gene expression, and cellular metabolism. For example, changes in pH can influence the activity of enzymes involved in metabolic pathways, leading to alterations in cellular function. This compound’s laxative effect is due to its ability to stimulate the intestinal mucosa and constrict smooth muscles .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with hydrogen ions. In acidic conditions, this compound exists in a colorless lactone form. As the pH increases, it undergoes deprotonation to form a pink anion. This structural change is reversible and is the basis for its use as a pH indicator. This compound can also inhibit or activate enzymes depending on the pH, thereby affecting biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under normal conditions but can degrade under extreme pH or temperature conditions. Long-term exposure to this compound can lead to changes in cellular function, including alterations in enzyme activity and gene expression. These effects are important to consider in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound acts as a mild laxative, stimulating the intestinal mucosa and promoting bowel movements. At high doses, this compound can cause toxic effects, including kidney irritation and skin rash. Long-term exposure to high doses has been associated with potential carcinogenic effects, leading to its discontinuation in over-the-counter laxatives .

Metabolic Pathways

This compound is involved in metabolic pathways related to its laxative effects. It stimulates the intestinal mucosa, leading to increased secretion of water and electrolytes into the intestinal lumen. This action is mediated by enzymes and cofactors involved in electrolyte transport and water balance. This compound’s impact on metabolic flux and metabolite levels can influence overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. This compound’s localization and accumulation within specific tissues can affect its activity and function. For example, its accumulation in the intestines is crucial for its laxative effects .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles within the cell, affecting its activity and function. For instance, this compound’s interaction with enzymes and proteins in the cytoplasm can influence metabolic pathways and cellular processes .

Chemical Reactions Analysis

Phenolphthalein undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfuric acid, zinc chloride, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Phenolphthalein is often compared with other pH indicators such as methyl red, bromothymol blue, and thymol blue . Unlike these indicators, this compound has a distinct color change range, making it suitable for specific titration applications. Its uniqueness lies in its ability to provide a clear visual indication of pH changes in the range of 8.2 to 10 .

Similar compounds include:

This compound’s distinct color change and wide range of applications make it a valuable compound in various scientific fields.

Properties

IUPAC Name

3,3-bis(4-hydroxyphenyl)-2-benzofuran-1-one
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InChI

InChI=1S/C20H14O4/c21-15-9-5-13(6-10-15)20(14-7-11-16(22)12-8-14)18-4-2-1-3-17(18)19(23)24-20/h1-12,21-22H
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InChI Key

KJFMBFZCATUALV-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O
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Molecular Formula

C20H14O4
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DSSTOX Substance ID

DTXSID0021125
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Molecular Weight

318.3 g/mol
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Physical Description

Phenolphthalein appears as white or yellowish-white to pale orange fine crystalline powder. Odorless. Aqueous solution is acidic. Colorless to pH 8.5; pink to deep-red above pH 9. Colorless in presence of large amounts of alkali. Tasteless. (NTP, 1992), White to yellow crystals; Aqueous solution is colorless to pH 8.5 and red above pH 9. [CAMEO]
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), 1 g dissolves in 12 ml alcohol, in about 100 ml ether; sol in dil solutions of Alkali hydroxides and hot solutions of alkali carborates forming a red soln, Insoluble in benzene and petroleum ether; slightly soluble in carbon disulfide; soluble in ethyl ether, chloroform, and toluene; very soluble in ethanol, acetone, and pyrene., In water, 400 mg/L @ room temperature
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Density

1.299 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.277 @ 32 °C
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Vapor Pressure

6.7X10-13 mm Hg @ 25 °C /Estimated/
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Mechanism of Action

Stimulant drugs alter fluid and electrolyte absorption, producing net intestinal fluid accumulation and laxation. Increased concentrations of cyclic 3'-5'-adenosine monophosphate (CAMP) occurring in clonic mucosal cells may alter the permeability of these cells leading to net fluid accumulation and laxative action. Phenolphthalein also acts directly or reflexly to increase the the activity of the small intestine. Phenolphthalein acts mainly on the colon about 6 hours after ingestion., When taken orally, it is thought to be dissolved by intestinal juices and bile and to stimulate intestinal musculature, chiefly that of colon., Phenolphthalein increased intestinal fluid volume in rat colon in situ, apparently via stimulation of prostaglandin E biosynthesis in colon., Water absorption from intestines of 6 pt with ileostomies and from rats was measured after administration of phenolphthalein. Results indicate that some laxative effects result from inhibition of water absorption in large and small intestines., .... A catechol metabolite of PT, hydroxyphenolphthalein (PT-CAT), was recently identified and may be the molecular species responsible for at least part of the toxicity/carcinogenicity of PT. We hypothesize that PT-CAT inhibits the enzyme catechol-O-methyltransferase (COMT) and therefore potentiates genotoxicity by either PT-CAT itself or the endogenous catechol estrogens (CEs) in susceptible tissues. The present studies were conducted to determine the effects of PT treatment and PT-CAT itself on the COMT-mediated metabolism of 4- and 2-hydroxyestradiol both in vitro and in vivo. Female mice were treated with PT (50 mg/kg/d) for 21 days and then euthanized. PT-CAT concentration in urine reached plateau levels by 7 days of exposure. An O-methylated metabolite of PT-CAT was detected in feces. In vitro experiments demonstrated that PT treatment resulted in an increase in free CEs, which are normally cleared by COMT and a concurrent decrease in the capacity of hepatic catechol clearance by COMT. In vitro, PT-CAT was a substrate of COMT, with kinetic properties within the range measured with endogenous substrates. PT-CAT was an extremely potent mixed-type inhibitor of the O-methylation of the catechol estrogens, with 90-300 nM IC50s.
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Color/Form

White or yellowish-white minute, triclinic crystals, often twinned, White rhombic needles, Pale yellow powder

CAS No.

77-09-8; 5768-87-6, 77-09-8
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Melting Point

496 to 504 °F (NTP, 1992), 262.5 °C
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Synthesis routes and methods I

Procedure details

In a 250 mL round bottom flask equipped with mechanical stirrer, thermometer, nitrogen inlet and reflux condenser, 10.0 g of phthalic anhydride (0.067 moles) and 15 g of ionic liquid catalyst composition (zinc chloride and 1-butyl-3-methyl-imidazolium) (60 wt. % based on total weight of reactants) were charged to the round bottom flask followed by 14.3 g phenol (2.25 molar equivalents based on phthalic anhydride) and 1.9 g chlorosulphonic acid (0.2 molar equivalents based on phthalic anhydride), while maintaining the round bottom flask in a nitrogen atmosphere at 50 to 60° C. The reaction mixture was then heated with stirring at 120° C. (bath temperature). Over the course of the reaction (24 hours), the reaction mass progressively turned from orange to brownish orange to deep brown. After 24 hours, the reaction mixture comprising phenolphthalein was then quenched with 150 mL toluene. The viscous mass produced by the addition of toluene was stirred at 85° C. for about 30 min. The supernatant (containing the ionic liquid catalyst composition, toluene, and unreacted starting material) was decanted and the remaining viscous mass was then heated with 150 mL water and stirred at 85° C. for about 30 min. The solidified phenolphthalein was filtered while hot and washed until the supernatant was neutral with cold, distilled water to obtain crude phenolphthalein. The resulting brownish yellow solid was dried under vacuum at 100° C. overnight. The yield of crude phenolphthalein was 18.7 g (89 mol %) and the purity was 96.08 wt. %.
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
ionic liquid
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
14.3 g
Type
reactant
Reaction Step Two
Quantity
1.9 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Phenolphthalein is synthesized by standard methods involving a condensation reaction with phthalic anhydride and phenol under appropriate reaction conditions. Substituted phenolpthalein derivatives are obtained from the correspondingly substituted phthalic anhydride and in a similar manner.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

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